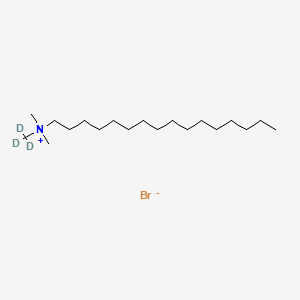

Hexadecyltrimethylammonium Bromide-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

hexadecyl-dimethyl-(trideuteriomethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H42N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1/i2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZZYPRNAOMGNLH-MUTAZJQDSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C)(C)CCCCCCCCCCCCCCCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H42BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Need for Precision in Surfactant Quantification

An In-Depth Technical Guide to Hexadecyltrimethylammonium Bromide-d3 for Advanced Research Applications

This guide provides an in-depth technical overview of this compound (d3-CTAB), a stable isotope-labeled cationic surfactant. It is intended for researchers, scientists, and drug development professionals who require a high degree of accuracy and precision in the quantification of its non-labeled analogue, Hexadecyltrimethylammonium Bromide (CTAB). We will explore its fundamental properties, its critical role as an internal standard in mass spectrometry, and provide practical, field-proven methodologies for its application.

Hexadecyltrimethylammonium bromide (CTAB) is a quaternary ammonium compound and a widely utilized cationic surfactant.[1][2] Its applications are extensive, ranging from its role as a template in the synthesis of gold and selenium nanoparticles to its use as an excipient in pharmaceutical formulations, including vaccine downstream processing.[1][3][4] In molecular biology, it is a key component in buffers for the extraction of DNA from plant and other tissues.[1] Given its prevalence and functional importance, the ability to accurately quantify CTAB in complex matrices is paramount for quality control, pharmacokinetic studies, and formulation development.

This is where this compound (d3-CTAB) becomes an indispensable tool. As a deuterated analogue of CTAB, it shares nearly identical physicochemical properties and chromatographic behavior, but is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.[5][6] This distinction is the cornerstone of the isotopic dilution technique, which is the gold standard for quantitative analysis, correcting for variability in sample preparation and matrix-induced signal suppression or enhancement.[7][8]

This guide will provide the necessary framework for understanding and implementing d3-CTAB in your analytical workflows, ensuring the highest level of data integrity and trustworthiness.

Physicochemical Properties and Structural Identity

The core of d3-CTAB's utility lies in its structural similarity to CTAB. The isotopic labeling involves the substitution of three hydrogen atoms with deuterium on one of the N-methyl groups.[9] This minimal structural change ensures that its behavior during extraction, chromatography, and ionization is virtually identical to the analyte of interest, CTAB.

Caption: Chemical structures of CTAB and its deuterated analog, d3-CTAB.

Table 1: Comparative Physicochemical Data

| Property | Hexadecyltrimethylammonium Bromide (CTAB) | This compound (d3-CTAB) | Reference(s) |

| Synonyms | CTAB, Cetrimonium Bromide | N,N-Dimethyl-N-(methyl-d3)hexadecan-1-aminium bromide | [1][9][10] |

| CAS Number | 57-09-0 | 1092921-73-7 | [9][11] |

| Molecular Formula | C₁₉H₄₂BrN | C₁₉H₃₉D₃BrN | [9][11] |

| Molecular Weight | 364.45 g/mol | 367.47 g/mol | [9][11] |

| Appearance | White to off-white powder/crystal | White to Off-White Solid | [1][9][10] |

| Melting Point | 237-243 °C (decomposes) | Not specified, expected to be similar to CTAB | [1] |

| Solubility | Soluble in water and alcohol | Not specified, expected to be similar to CTAB | [10][12] |

| Critical Micelle Conc. (CMC) | ~1.0 mM in water | Not specified, expected to be similar to CTAB | [12] |

The Principle of Isotopic Dilution Mass Spectrometry (IDMS)

The rationale for using d3-CTAB is grounded in the principle of Isotopic Dilution Mass Spectrometry (IDMS). This technique is recognized as a primary ratio method of measurement, capable of yielding highly accurate and precise results.[13]

The core concept is to add a known quantity of the isotopically labeled standard (the "spike," i.e., d3-CTAB) to a sample containing the unknown quantity of the native analyte (CTAB) at the earliest possible stage of the sample preparation.[7][8] From that point forward, the labeled standard and the native analyte are treated as a single entity. Any loss during extraction, derivatization, or injection affects both compounds equally.

Because the mass spectrometer can differentiate between the analyte and the internal standard based on their mass difference, the ratio of their signals remains constant regardless of sample loss. The concentration of the native analyte is then calculated based on this measured ratio.[6][7]

Caption: The principle of Isotopic Dilution using d3-CTAB.

Core Applications in Drug Development and Research

Bioanalytical Quantification in Pharmacokinetic Studies

When CTAB is used in a pharmaceutical formulation, understanding its absorption, distribution, metabolism, and excretion (ADME) is critical. d3-CTAB is essential for developing robust LC-MS/MS methods to quantify CTAB in biological matrices like plasma, serum, or tissue homogenates. The use of a stable isotope-labeled internal standard is strongly recommended by regulatory bodies like the FDA and EMA for bioanalytical method validation.[5]

Quality Control of Nanoparticle Formulations

CTAB is a common stabilizing agent in the synthesis of metallic and silica nanoparticles.[1][3] Residual CTAB can impact the nanoparticle's toxicity and efficacy. A validated LC-MS/MS method using d3-CTAB as an internal standard allows for the precise quantification of free and bound CTAB, ensuring batch-to-batch consistency and safety of the final product.

Monitoring in Vaccine Purification

The World Health Organization (WHO) recommends CTAB as a purification agent in the downstream processing of polysaccharide vaccines.[4] It is used to precipitate and remove membrane lipids and other impurities.[1][4] Accurate measurement of residual CTAB in the final vaccine product is a critical safety parameter. The use of d3-CTAB provides the necessary accuracy to meet stringent regulatory limits.

Experimental Protocol: Quantification of CTAB in a Pharmaceutical Formulation by LC-MS/MS

This protocol provides a self-validating framework for the determination of CTAB in a liquid pharmaceutical formulation using d3-CTAB.

Objective: To accurately quantify the concentration of CTAB in a sample.

Materials:

-

Analyte: Hexadecyltrimethylammonium Bromide (CTAB)

-

Internal Standard (IS): this compound (d3-CTAB)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (>18 MΩ·cm)

-

Equipment: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system, analytical balance, volumetric flasks, pipettes, autosampler vials.

Step-by-Step Methodology:

-

Preparation of Stock Solutions:

-

CTAB Stock (1 mg/mL): Accurately weigh 10 mg of CTAB and dissolve in 10 mL of methanol in a volumetric flask.

-

d3-CTAB Internal Standard Stock (1 mg/mL): Accurately weigh 1 mg of d3-CTAB and dissolve in 1 mL of methanol.

-

d3-CTAB Working Solution (10 µg/mL): Dilute the d3-CTAB stock solution 1:100 with methanol. This working solution will be used to spike all samples and standards.

-

-

Preparation of Calibration Curve Standards:

-

Perform a serial dilution of the CTAB stock solution with methanol to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Take 50 µL of each calibration standard and add 50 µL of the d3-CTAB working solution (10 µg/mL).

-

Add 900 µL of the initial mobile phase composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid) to bring the final volume to 1 mL. The final IS concentration will be 500 ng/mL.

-

-

Sample Preparation:

-

Accurately dilute the pharmaceutical formulation with a suitable solvent (e.g., methanol or water) to bring the expected CTAB concentration within the range of the calibration curve.

-

Take 50 µL of the diluted sample and add 50 µL of the d3-CTAB working solution (10 µg/mL).

-

Add 900 µL of the initial mobile phase composition. Vortex to mix.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical starting condition would be 5-10% B, ramping to 95% B over several minutes, followed by a wash and re-equilibration. The gradient must be optimized to ensure good peak shape and separation from matrix components.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

CTAB: Q1: 284.4 -> Q3: 98.1 (This would need to be optimized on the specific instrument).

-

d3-CTAB: Q1: 287.4 -> Q3: 101.1 (The transition reflects the +3 Da mass shift).

-

-

Causality Note: The selection of MRM transitions is critical for selectivity. The precursor ion (Q1) is the protonated molecule [M]+, and the product ion (Q3) is a stable fragment generated by collision-induced dissociation. The mass shift in the d3-labeled standard should ideally be reflected in the fragment ion to ensure no cross-talk.

-

-

-

Data Processing and Quantification:

-

Integrate the peak areas for both the CTAB and d3-CTAB MRM transitions.

-

Calculate the Peak Area Ratio (PAR) = (Peak Area of CTAB) / (Peak Area of d3-CTAB).

-

Construct a calibration curve by plotting the PAR of the standards against their known concentrations. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

-

Determine the concentration of CTAB in the unknown samples by interpolating their PAR values from the calibration curve.

-

Caption: Experimental workflow for CTAB quantification using d3-CTAB.

Conclusion

This compound is not merely a reagent but a cornerstone for achieving analytical certainty in the quantification of CTAB. Its application via Isotopic Dilution Mass Spectrometry provides a self-validating system that mitigates the most common sources of error in complex matrix analysis. For professionals in drug development, bioanalysis, and advanced materials science, mastering the use of d3-CTAB is a critical step towards producing robust, reliable, and defensible scientific data.

References

-

Cetrimonium bromide - Wikipedia. Wikipedia. [Link]

-

Hexadecyltrimethylammonium Bromide | C19H42N.Br | CID 5974. PubChem. [Link]

-

Cetyltrimethylammonium bromide (CTAB), 200 gm. OPS Diagnostics. [Link]

-

Understanding the role of hexadecyltrimethylammonium bromide in the preparation of selenium nanoparticles: A spectroscopic approach. ResearchGate. [Link]

-

This compound | CAS No : 1092921-73-7. Pharmaffiliates. [Link]

-

Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]

-

Guideline on Isotope Dilution Mass Spectrometry. OSTI.gov. [Link]

-

Micellization and Physicochemical Properties of CTAB in Aqueous Solution: Interfacial Properties, Energetics, and Aggregation Number at 290 to 323 K. MDPI. [Link]

-

The role of pharma-grade Cetrimonium Bromide (CTAB) in downstream vaccine processing. CordenPharma. [Link]

-

An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry (RSC Publishing). [Link]

-

Isotope Dilution Mass Spectrometry. PTB.de. [Link]

Sources

- 1. Cetrimonium bromide - Wikipedia [en.wikipedia.org]

- 2. Hexadecyltrimethylammonium Bromide | C19H42N.Br | CID 5974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The role of pharma-grade Cetrimonium Bromide (CTAB) in downstream vaccine processing - Pharmaceutical Technology [pharmaceutical-technology.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 7. osti.gov [osti.gov]

- 8. Isotope Dilution Mass Spectrometry - PTB.de [ptb.de]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Hexadecyltrimethylammonium Bromide | 57-09-0 | TCI AMERICA [tcichemicals.com]

- 11. Hexadecyltrimethylammonium bromide for synthesis 57-09-0 [merckmillipore.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]

Physical properties of Hexadecyltrimethylammonium Bromide-d3

An In-Depth Technical Guide to the Physical Properties of Hexadecyltrimethylammonium Bromide-d3 (CTAB-d3)

Introduction

Hexadecyltrimethylammonium Bromide (CTAB) is a quaternary ammonium salt that functions as a potent cationic surfactant. It is widely utilized across various scientific disciplines for its ability to form micelles in aqueous solutions and interact with biological molecules.[1][2] Applications range from its use as a topical antiseptic to its critical role in DNA extraction buffers and the synthesis of nanoparticles.[2][3]

This guide focuses on a specialized, isotopically labeled variant: this compound (CTAB-d3). In this molecule, three hydrogen atoms on one of the trimethylammonium headgroup's methyl groups are replaced with deuterium. This seemingly minor alteration does not significantly change the compound's bulk physical properties but imparts unique characteristics that make it an invaluable tool for researchers, particularly in the fields of analytical chemistry, material science, and drug development. CTAB-d3 serves as a high-fidelity tracer and an internal standard for quantitative analysis, enabling precise measurements in complex biological and chemical systems.[4][5]

This document provides a detailed overview of the core physical properties of CTAB-d3, explains the scientific rationale behind its use, presents a validated experimental protocol for characterizing its surfactant behavior, and explores its key applications.

Core Physicochemical Properties

The primary physical characteristics of CTAB-d3 are nearly identical to its non-deuterated counterpart, with the notable exception of its molar mass. The introduction of three deuterium atoms increases the molecular weight by approximately 3 g/mol . This mass difference is the cornerstone of its utility in mass spectrometry-based analytical methods.

| Property | This compound (CTAB-d3) | Hexadecyltrimethylammonium Bromide (CTAB) |

| Molecular Formula | C₁₉H₃₉D₃BrN[4][5] | C₁₉H₄₂BrN[3][6] |

| Molar Mass | 367.47 g/mol [4][5] | 364.45 g/mol [1][2][3][6] |

| CAS Number | 1092921-73-7[4][5] | 57-09-0[2][3][6] |

| Appearance | White to Off-White Solid[5] | White crystalline powder[2][3] |

| Melting Point | Not specified; expected to be similar to CTAB | ~237–251 °C (decomposes)[2][3][7] |

| Solubility in Water | Not specified; expected to be similar to CTAB | 36 - 55 g/L[2][6] |

| Synonyms | N,N-Dimethyl-N-(methyl-d3)hexadecan-1-aminium bromide[5] | Cetrimonium bromide, Cetyltrimethylammonium bromide[3][7] |

The Significance of Deuteration: An Analytical Perspective

The decision to use CTAB-d3 over standard CTAB is driven entirely by the analytical advantages conferred by isotopic labeling.

-

Internal Standard for Mass Spectrometry (MS): In quantitative analytical methods like Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard is crucial for accurate quantification. An ideal internal standard is chemically identical to the analyte but has a different mass. CTAB-d3 fits this profile perfectly. It co-elutes with CTAB during chromatography and exhibits the same ionization efficiency in the mass spectrometer's source. However, the detector can easily distinguish between the mass-to-charge ratio (m/z) of CTAB and the slightly heavier CTAB-d3. By adding a known amount of CTAB-d3 to a sample, any variations in sample preparation or instrument response can be normalized, allowing for highly precise quantification of the native CTAB.[4]

-

Tracer in Pharmacokinetic and Metabolic Studies: Deuteration provides a powerful method for tracing the fate of molecules in biological systems.[4] When studying drug delivery systems that use CTAB as a surfactant or stabilizer, CTAB-d3 can be incorporated to monitor its distribution, metabolism, and excretion without interference from endogenous compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While the primary use is in MS, deuteration can also be advantageous in specific NMR experiments by providing a distinct signal or by being used in studies involving deuterium NMR.

Micellar Properties and the Critical Micelle Concentration (CMC)

Like all surfactants, the most important characteristic of CTAB-d3 in solution is its ability to self-assemble into micelles. This occurs above a specific concentration known as the Critical Micelle Concentration (CMC). Below the CMC, CTAB-d3 exists as individual monomers. Above the CMC, these monomers aggregate to form spherical structures with a hydrophobic core (comprising the C16 alkyl chains) and a hydrophilic shell (the cationic trimethylammonium headgroups).

For standard CTAB, the CMC in pure water is approximately 0.92 to 1.0 mM.[7] The substitution of three protons with deuterons on the headgroup has a negligible impact on the molecule's amphiphilicity. Therefore, the CMC of CTAB-d3 is expected to be virtually identical to that of its non-deuterated analog under the same conditions of temperature, pressure, and solvent composition. The aggregation number—the average number of monomers in a micelle—is also expected to be similar, typically ranging from 75 to 120 in aqueous solution.[3]

Experimental Protocol: Determination of Critical Micelle Concentration (CMC)

To ensure the functional integrity of a CTAB-d3 sample and validate its surfactant properties, determining its CMC is a fundamental experiment. The following protocol describes a robust method using fluorescence spectroscopy with pyrene as a hydrophobic probe.

Causality: Pyrene is a fluorescent molecule with very low solubility in water but high solubility in nonpolar environments. Its fluorescence emission spectrum is highly sensitive to the polarity of its microenvironment. In a solution below the CMC, pyrene resides in the polar aqueous environment. Above the CMC, pyrene preferentially partitions into the hydrophobic core of the newly formed micelles. This change in environment causes a distinct shift in the ratio of its emission peaks (specifically, the I₁/I₃ ratio), which can be plotted against the surfactant concentration to pinpoint the CMC.

Materials and Equipment

-

This compound (CTAB-d3)

-

Pyrene

-

Acetone (spectroscopic grade)

-

Deionized water (18.2 MΩ·cm)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Fluorometer

Step-by-Step Methodology

-

Preparation of Pyrene Stock Solution:

-

Accurately weigh a small amount of pyrene and dissolve it in acetone to prepare a ~1.0 mM stock solution.

-

Rationale: Acetone is used as it readily dissolves pyrene and is volatile, allowing for easy removal.

-

-

Preparation of CTAB-d3 Stock Solution:

-

On an analytical balance, accurately weigh the required amount of CTAB-d3 to prepare a 10 mM stock solution in deionized water. Ensure complete dissolution, using gentle heating (e.g., a 40-50°C water bath) if necessary.

-

Rationale: A concentrated stock solution allows for the precise preparation of subsequent dilutions via volumetric pipetting, minimizing weighing errors.

-

-

Preparation of Sample Vials:

-

Aliquot a small, precise volume of the pyrene stock solution into a series of glass vials.

-

Evaporate the acetone under a gentle stream of nitrogen or by leaving the vials in a fume hood overnight. A thin film of pyrene should remain. The final concentration of pyrene in the samples should be ~1 µM.

-

Rationale: Removing the acetone ensures that the solvent does not interfere with micelle formation or the fluorescence measurement.

-

-

Preparation of CTAB-d3 Dilution Series:

-

Using the 10 mM CTAB-d3 stock solution, prepare a series of dilutions in deionized water. The concentration range should bracket the expected CMC (~1 mM), for example, from 0.01 mM to 5 mM.

-

Add the prepared CTAB-d3 solutions to the pyrene-coated vials and vortex thoroughly. Allow the solutions to equilibrate for at least 2 hours.

-

Rationale: A wide range of concentrations is necessary to observe the pre-micellar, micellar, and transition regions clearly.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the fluorometer to 335 nm.

-

Record the emission spectrum for each sample from 350 nm to 450 nm.

-

Identify the intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks of the pyrene emission spectrum.

-

-

Data Analysis and CMC Determination:

-

For each sample, calculate the ratio of the peak intensities (I₁/I₃).

-

Plot the I₁/I₃ ratio as a function of the logarithm of the CTAB-d3 concentration.

-

The resulting plot will show a sigmoidal curve. The CMC is determined from the inflection point of this curve, which represents the sharpest change in the pyrene microenvironment as micelles begin to form.

-

Applications in Research and Drug Development

The primary value of CTAB-d3 lies in its application as a specialized analytical tool.

-

Quantitative Bioanalysis: In drug development, cationic surfactants are sometimes used in formulations. CTAB-d3 is essential for developing validated LC-MS/MS methods to quantify the levels of the active surfactant in biological matrices like plasma or tissue, providing critical data for pharmacokinetic and toxicology studies.[4]

-

Nanoparticle Synthesis and Characterization: CTAB is a common structure-directing agent in the synthesis of metallic nanoparticles (e.g., gold nanorods) and mesoporous silica.[3] Using CTAB-d3 allows researchers to trace the surfactant during the synthesis and purification process, ensuring its effective removal or quantifying its residual presence in the final product.

-

Advanced Material Science: CTAB-d3 can be used as a template in the synthesis of mesoporous materials, where its isotopic label allows for tracking its incorporation and removal during the formation of the porous structure.[5]

Handling and Storage

CTAB-d3 is hygroscopic and should be stored under controlled conditions to maintain its integrity.

-

Storage: Store in a tightly sealed container in a refrigerator at 2-8°C.[5]

-

Atmosphere: For long-term stability, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture.[5]

Conclusion

This compound is more than just a heavy version of a common surfactant; it is a precision tool for the modern scientist. While its bulk physical properties like appearance, solubility, and micelle-forming capability are functionally identical to standard CTAB, its deuterium label provides a distinct mass signature. This key difference enables researchers and drug development professionals to perform highly accurate quantitative analyses, trace molecular pathways, and characterize advanced materials with a level of certainty that would be unattainable with its non-deuterated counterpart. Understanding its properties is the first step toward leveraging its full potential in cutting-edge scientific investigation.

References

-

PubChem. Hexadecyltrimethylammonium Bromide | C19H42N.Br | CID 5974. [Link]

-

Wikipedia. Cetrimonium bromide. [Link]

-

American Chemical Society. Cetyltrimethylammonium bromide. [Link]

-

Pharmaffiliates. CAS No : 1092921-73-7 | Product Name : this compound. [Link]

- Doyle, J. J., & Doyle, J. L. (1987). A rapid DNA isolation procedure for small quantities of fresh leaf tissue. Phytochemical bulletin, 19(1), 11-15. (Note: While not directly cited for a property, this is a foundational paper on CTAB's use in DNA extraction mentioned in other sources).

-

Adam, D., et al. What is the “modified” CTAB protocol? Characterizing modifications to the CTAB DNA extraction protocol. Applications in Plant Sciences, 8(2), e11331. [Link]

-

ResearchGate. What is the “modified” CTAB protocol? Characterizing modifications to the CTAB DNA extraction protocol. [Link]

-

ResearchGate. CTAB solution is not dissolving?[Link]

-

PubMed. Thermodynamic Properties of Cetyltrimethylammonium Bromide in Ethanol-Water Media With/without the Presence of the Divalent Salt. [Link]

-

ResearchGate. Understanding the role of hexadecyltrimethylammonium bromide in the preparation of selenium nanoparticles: A spectroscopic approach. [Link]

Sources

- 1. Hexadecyltrimethylammonium Bromide | C19H42N.Br | CID 5974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. acs.org [acs.org]

- 3. Cetrimonium bromide - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Chemical structure of Hexadecyltrimethylammonium Bromide-d3

An In-depth Technical Guide to the Chemical Structure and Applications of Hexadecyltrimethylammonium Bromide-d3

Introduction: Beyond the Standard Surfactant

Hexadecyltrimethylammonium bromide, commonly known as CTAB, is a quaternary ammonium compound widely recognized for its role as a cationic surfactant.[1] Its amphipathic nature, possessing both a long hydrophobic alkyl tail and a hydrophilic cationic head group, allows it to form micelles in aqueous solutions and interact with various surfaces and molecules. This property has led to its extensive use in applications ranging from DNA extraction and nanoparticle synthesis to antiseptic agents and cosmetic formulations.[1][2][3]

This guide focuses on a specific, isotopically labeled variant: this compound (CTAB-d3). In this molecule, three hydrogen atoms on one of the N-methyl groups are replaced with deuterium, a stable, heavy isotope of hydrogen. While structurally almost identical to its non-labeled counterpart, this subtle modification provides a powerful tool for researchers, particularly in quantitative analysis and mechanistic studies where precise molecular tracking is paramount. As a Senior Application Scientist, this guide aims to elucidate not just the structure of CTAB-d3, but the fundamental reasons and methodologies that make it an indispensable tool in modern research and development.

Section 1: Core Chemical Structure and Physicochemical Properties

The fundamental structure of the CTAB cation consists of a 16-carbon alkyl chain (hexadecyl group) attached to a positively charged nitrogen atom. This nitrogen is also bonded to three methyl groups, forming a quaternary ammonium head. The positive charge is balanced by a bromide counter-ion.

In this compound, the isotopic label is strategically placed on one of the three methyl groups of the ammonium head, resulting in a -CD3 group.[4][5] This specific placement is critical as the head group is the most chemically distinct and often the most functionally relevant part of the surfactant in analytical contexts.

Caption: .

The primary effect of this isotopic substitution is an increase in molecular weight with negligible changes to its chemical reactivity, polarity, or surfactant properties like the Critical Micelle Concentration (CMC). This makes CTAB-d3 an ideal internal standard, as it behaves nearly identically to the non-labeled CTAB during sample preparation and chromatographic separation, but is distinguishable by mass-selective detectors.

Table 1: Physicochemical Properties of CTAB and CTAB-d3

| Property | Hexadecyltrimethylammonium Bromide (CTAB) | This compound | Data Source(s) |

| CAS Number | 57-09-0 | 1092921-73-7 | [4][6] |

| Molecular Formula | C₁₉H₄₂BrN | C₁₉H₃₉D₃BrN | [1][5] |

| Molecular Weight | 364.45 g/mol | 367.47 g/mol | [4][6] |

| Appearance | White powder | White to Off-White Solid | [1][5] |

| Melting Point | 237-243 °C (decomposes) | Not specified, expected to be similar to CTAB | [1] |

| IUPAC Name | N,N,N-Trimethylhexadecan-1-aminium bromide | N,N-Dimethyl-N-(methyl-d3)hexadecan-1-aminium bromide | [1][5] |

Section 2: The Scientific Rationale for Deuteration

The decision to use a deuterated compound like CTAB-d3 is rooted in the need for analytical precision and the elucidation of complex biological or chemical systems. The utility of stable isotope labeling rests on several key principles.

The Principle of Isotopic Distinction

Deuterium (²H) possesses a neutron in its nucleus, unlike protium (¹H), making it approximately twice as heavy. While this mass difference has a minimal impact on the compound's bulk chemical properties, it creates a distinct mass shift that is easily detectable by mass spectrometry (MS). For CTAB-d3, the molecular ion will appear at M+3 m/z units higher than its non-deuterated counterpart. This allows the labeled and unlabeled compounds to be measured simultaneously and without interference, even if they co-elute chromatographically.

Utility as an Internal Standard

In quantitative analysis, particularly in complex matrices such as biological fluids or environmental samples, the accuracy of measurement can be compromised by "matrix effects." These effects, caused by other components in the sample, can either suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to inaccurate quantification.

-

Expertise & Experience: A stable isotope-labeled internal standard (SIL-IS) like CTAB-d3 is the gold standard for mitigating these issues. Because its physical and chemical properties are nearly identical to the analyte (the non-labeled CTAB), it experiences the exact same losses during sample extraction and the same degree of ionization suppression or enhancement in the MS source. By measuring the ratio of the analyte to the known concentration of the SIL-IS, these variations are canceled out, leading to a highly accurate and precise measurement. This is a self-validating system; a consistent analyte-to-internal-standard ratio across serial dilutions of a sample confirms the absence of differential matrix effects.

Mechanistic and Metabolic Tracing

Beyond quantitative analysis, deuteration is a powerful tool for tracing the metabolic fate of molecules or their role in a chemical reaction. By introducing a labeled compound into a system, researchers can track its incorporation into products or its degradation pathways.[7] While CTAB itself is not typically studied for its metabolism in drug development, the principle is fundamental. For instance, labeled surfactants could be used to study their environmental degradation or their interaction and transport across biological membranes.

Section 3: Experimental Application: Quantitative Analysis using LC-MS/MS

The premier application for CTAB-d3 is as an internal standard for the quantification of CTAB or similar quaternary ammonium surfactants using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow

The overall goal is to accurately measure the concentration of CTAB (the "analyte") in a sample. This is achieved by adding a precise amount of CTAB-d3 (the "internal standard") to every sample and calibrator, and then measuring the peak area ratio of the analyte to the internal standard.

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

Detailed Protocol: Quantification of CTAB in Water

This protocol outlines a self-validating system for determining the concentration of CTAB.

-

Preparation of Stock Solutions:

-

Accurately weigh and dissolve CTAB and CTAB-d3 in methanol to prepare 1 mg/mL primary stock solutions.

-

From these, prepare a series of working calibration standards of CTAB (e.g., 1 ng/mL to 1000 ng/mL) in a 50:50 methanol:water solution.

-

Prepare a working internal standard (IS) solution of CTAB-d3 at a concentration that will yield a robust signal (e.g., 100 ng/mL).

-

-

Sample and Calibrator Preparation:

-

To 1 mL of each calibration standard and each unknown water sample, add 10 µL of the 100 ng/mL CTAB-d3 IS working solution. This ensures a final IS concentration of 1 ng/mL in every vial, assuming a 1:100 dilution factor for simplicity, though the exact concentration is less critical than its consistency.

-

Vortex each tube thoroughly.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reverse-phase HPLC column. A typical mobile phase would be a gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. The gradient ensures that CTAB and CTAB-d3 co-elute.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Detection (MRM): Set the instrument to Multiple Reaction Monitoring (MRM) mode. This involves selecting the parent ion and a specific fragment ion for both the analyte and the internal standard.

-

CTAB transition (example): m/z 284.4 → m/z 58.1

-

CTAB-d3 transition (example): m/z 287.4 → m/z 61.1

-

Causality: Using MRM provides a second dimension of selectivity, drastically reducing background noise and ensuring that you are only measuring the compounds of interest. The specific mass shift of +3 is observed in both the parent and the relevant fragment ion, providing unequivocal identification.

-

-

-

Data Analysis:

-

For each injection (calibrators and samples), integrate the peak area for both the CTAB and CTAB-d3 MRM transitions.

-

Calculate the peak area ratio (CTAB Area / CTAB-d3 Area).

-

Plot the peak area ratio for the calibration standards against their known concentrations.

-

Perform a linear regression on the calibration curve. The high linearity (R² > 0.99) of this curve validates the assay.

-

Use the regression equation to calculate the concentration of CTAB in the unknown samples based on their measured peak area ratios.

-

Conclusion

This compound is more than just a surfactant; it is a precision tool engineered for analytical certainty. Its chemical structure, with a strategically placed stable isotopic label, allows it to serve as the ideal internal standard, enabling researchers and drug development professionals to overcome the challenges of complex sample matrices and achieve highly accurate and reproducible quantification. The principles and protocols detailed in this guide underscore the pivotal role of isotopic labeling in ensuring the integrity and validity of analytical data, forming a cornerstone of modern scientific investigation.

References

-

Wikipedia contributors. (2024). Cetrimonium bromide. In Wikipedia, The Free Encyclopedia. Retrieved from [Link][1]

-

ResearchGate. (n.d.). The molecular structures of (a) hexadecyltrimethylammonium bromide (or.... Retrieved from [Link][2]

-

PubChem. (n.d.). Hexadecyltrimethylammonium Bromide-d9. Retrieved from [Link][8]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link][5]

-

Mehta, S. K., Chaudhary, S., & Bhasin, K. K. (2008). Understanding the role of hexadecyltrimethylammonium bromide in the preparation of selenium nanoparticles: A spectroscopic approach. ResearchGate. Retrieved from [Link][3]

-

OPS Diagnostics. (n.d.). Cetyltrimethylammonium bromide (CTAB), 200 gm. Retrieved from [Link]

Sources

- 1. Cetrimonium bromide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Hexadecyltrimethylammonium Bromide-d9 | C19H42BrN | CID 121494040 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of Hexadecyltrimethylammonium Bromide-d3

Introduction

Hexadecyltrimethylammonium Bromide (CTAB) is a cationic surfactant widely utilized in various scientific and industrial applications, including as a template for the synthesis of mesoporous materials, a component in DNA extraction buffers, and in hair conditioning products.[1][2][3] The deuterated analogue, Hexadecyltrimethylammonium Bromide-d3 (CTAB-d3), in which the three methyl protons on the quaternary ammonium headgroup are replaced with deuterium, is a valuable tool for researchers.[1] This isotopic labeling allows for the use of advanced analytical techniques, such as neutron scattering and Nuclear Magnetic Resonance (NMR) spectroscopy, to probe molecular-level structures and dynamics without interference from proton signals.[4][5]

This guide provides a comprehensive overview of the synthesis and purification of CTAB-d3, designed for researchers, scientists, and drug development professionals. It delves into the underlying chemical principles, offers detailed experimental protocols, and discusses critical considerations for achieving high purity and yield.

I. Synthesis of this compound

The synthesis of CTAB-d3 is typically achieved through a quaternization reaction, a type of nucleophilic substitution.[6] This involves the reaction of a tertiary amine with a deuterated alkyl halide. In this case, the tertiary amine is N,N-dimethylhexadecan-1-amine, and the deuterated alkylating agent is methyl-d3 bromide.

Synthetic Pathway Rationale

The choice of reactants is governed by their commercial availability and the straightforward nature of the Menschutkin reaction, a well-established method for synthesizing quaternary ammonium salts.[7]

-

N,N-dimethylhexadecan-1-amine: This long-chain tertiary amine provides the hydrophobic hexadecyl tail and the dimethylamino headgroup.

-

Methyl-d3 Bromide (CD3Br): This is the source of the deuterium-labeled methyl group that will complete the quaternary ammonium cation. Its gaseous nature necessitates careful handling in a sealed reaction vessel.

The reaction proceeds via an SN2 mechanism, where the lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon atom of the methyl-d3 bromide. This results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion, which then acts as the counter-ion to the positively charged quaternary ammonium headgroup.

Experimental Workflow: Synthesis

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

Materials:

-

N,N-dimethylhexadecan-1-amine (≥95%)

-

Methyl-d3 Bromide (CD3Br, ≥99 atom % D)

-

Acetonitrile (anhydrous)

-

Heavy-walled pressure tube with a screw cap and PTFE liner

-

Magnetic stirrer hotplate

-

Standard glassware

Procedure:

-

Preparation: In a fume hood, add N,N-dimethylhexadecan-1-amine (1 equivalent) and anhydrous acetonitrile to a heavy-walled pressure tube equipped with a magnetic stir bar.

-

Reactant Addition: Cool the tube in a dry ice/acetone bath. Carefully condense a slight excess of methyl-d3 bromide (1.1-1.2 equivalents) into the tube.

-

Reaction: Immediately and securely seal the pressure tube. Allow the tube to warm to room temperature, then place it in an oil bath preheated to 60-80°C.

-

Monitoring: Stir the reaction mixture vigorously for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the precipitation of the product.

-

Work-up: After the reaction is complete, cool the tube to room temperature. Carefully vent the tube in the fume hood to release any excess pressure. The crude CTAB-d3 will likely have precipitated out of the solution.

II. Purification of this compound

Purification is a critical step to remove unreacted starting materials, byproducts, and residual solvent, ensuring the final product is suitable for its intended applications. Quaternary ammonium salts can present purification challenges due to their surfactant properties and potential for strong interactions with stationary phases in chromatography.[8]

Purification Strategy: Rationale and Options

The primary impurity to remove is the unreacted N,N-dimethylhexadecan-1-amine. Due to the significant difference in polarity and solubility between the tertiary amine starting material and the quaternary ammonium salt product, a combination of precipitation, washing, and recrystallization is often effective.

-

Precipitation and Washing: CTAB-d3 is generally insoluble in non-polar organic solvents like diethyl ether or hexanes, while the tertiary amine starting material is soluble. This difference allows for the selective precipitation and washing of the product.[9]

-

Recrystallization: This is a powerful technique for achieving high purity. The choice of solvent system is crucial. A common approach for onium salts is to dissolve the compound in a minimal amount of a polar solvent and then precipitate it by adding a large excess of a miscible non-polar solvent.[10]

Experimental Workflow: Purification

Caption: Workflow for the purification of this compound.

Detailed Purification Protocol

Materials:

-

Crude CTAB-d3

-

Diethyl ether (anhydrous)

-

Ethanol (absolute)

-

Büchner funnel and flask

-

Vacuum oven

Procedure:

-

Initial Wash: Transfer the crude reaction mixture to a beaker. Add a sufficient volume of diethyl ether and stir vigorously to break up any solid clumps.

-

Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with several portions of diethyl ether to remove the unreacted tertiary amine.

-

Recrystallization:

-

Transfer the washed solid to a clean flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely.

-

While stirring vigorously, slowly add a large excess of diethyl ether to the ethanol solution. This will cause the purified CTAB-d3 to precipitate out as a fine white solid.

-

Cool the mixture in an ice bath to maximize precipitation.

-

-

Final Filtration and Drying:

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold diethyl ether.

-

Dry the purified CTAB-d3 in a vacuum oven at a moderate temperature (e.g., 40-50°C) to remove all traces of solvent.

-

III. Characterization and Quality Control

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized CTAB-d3.

| Analytical Technique | Parameter Measured | Expected Outcome for CTAB-d3 |

| ¹H NMR | Proton environment | Absence or significant reduction of the N-(CH₃)₃ signal, confirmation of the hexadecyl chain protons. |

| ²H NMR | Deuterium environment | Presence of a signal corresponding to the N-(CD₃)₃ group. |

| ¹³C NMR | Carbon skeleton | Confirmation of the number and types of carbon atoms in the molecule. |

| Mass Spectrometry (MS) | Molecular weight | Observation of the molecular ion peak corresponding to the deuterated cation (C₁₉H₃₉D₃N⁺). |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional groups | Characteristic C-H stretching vibrations around 2850-2920 cm⁻¹ and a quaternary ammonium band around 1470 cm⁻¹.[11] |

| Elemental Analysis | Elemental composition | C, H, N, and Br content consistent with the molecular formula C₁₉H₃₉D₃BrN. |

IV. Safety and Handling

Hexadecyltrimethylammonium bromide is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[12] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All synthesis and purification steps should be performed in a well-ventilated fume hood.

V. Conclusion

The synthesis and purification of this compound is a multi-step process that requires careful execution and attention to detail. The methods outlined in this guide, based on the well-established Menschutkin reaction and standard purification techniques, provide a reliable pathway to obtaining high-purity, isotopically labeled surfactant for advanced research applications. Proper characterization is paramount to verify the successful synthesis and purity of the final product.

References

-

European Spallation Source. (2019, September 9). Synthesis of novel deuterated lipids and surfactants. [Link]

- Google Patents.

- Google Patents.

-

Reddit. Quaternary ammonium salt purification : r/Chempros. [Link]

-

SINE2020. Deuterated surfactants - The Road to the ESS. [Link]

-

ResearchGate. (2014). Clean synthesis of ethyl α-cyanocinnamates catalyzed by hexadecyltrimethylammonium bromide in aqueous media. [Link]

-

ResearchGate. (2019). Isotope Purification of Gases Containing Deuterium and Tritium by the Method of the Phase Isotopic Exchange of Water. [Link]

-

National Institutes of Health. Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity. [Link]

-

Pharmaffiliates. This compound. [Link]

- Google Patents.

-

MDPI. (2023). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. [Link]

-

TSI Journals. SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM NATURAL MATERIALS. [Link]

-

National Institutes of Health. (2023). What is the “modified” CTAB protocol? Characterizing modifications to the CTAB DNA extraction protocol. [Link]

-

Wikipedia. Cetrimonium bromide. [Link]

-

Royal Society of Chemistry. (2020). Surfactant effects on the synthesis of oxide nanoparticles using deep eutectic solvents. [Link]

-

ProQuest. Chromatographic purification of quaternary ammonium compounds and combinatorial methods to determine selectors for chiral chromatography. [Link]

-

ResearchGate. (2015). How can I purify CTAB?. [Link]

-

Science.gov. hexadecyltrimethylammonium bromide ctab: Topics by Science.gov. [Link]

-

National Institutes of Health. (2020). Synthesis and Evaluation of Zwitterionic Surfactants Bearing Benzene Ring in the Hydrophobic Tail. [Link]

-

European Patent Office. Method of synthesis of a quaternary ammonium salt - EP 0791575 A1. [Link]

-

ResearchGate. (2013). Spectrophotometric Determination of Hexadecyltrimethylammonium Bromide with Chromeazurol S and Aluminum. [Link]

- Google Patents.

-

MDPI. (2023). CTAB Surfactant Promotes Rapid, Efficient, and Simultaneous Removal of Cationic and Anionic Dyes through Adsorption on Glycerol/Citrate Polyester. [Link]

-

ResearchGate. (2018). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. [Link]

-

MDPI. (2023). Novel Preparation and Characterization of an Organic-Vermiculite Intercalated by Hexadecyltrimethylammonium Bromide. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Cetrimonium bromide - Wikipedia [en.wikipedia.org]

- 3. Surfactant effects on the synthesis of oxide nanoparticles using deep eutectic solvents - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ00465A [pubs.rsc.org]

- 4. Documents download module [ec.europa.eu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tsijournals.com [tsijournals.com]

- 7. researchgate.net [researchgate.net]

- 8. Chromatographic purification of quaternary ammonium compounds and combinatorial methods to determine selectors for chiral chromatography - ProQuest [proquest.com]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. merckmillipore.com [merckmillipore.com]

A Comprehensive Technical Guide to Hexadecyltrimethylammonium Bromide-d3 (CTAB-d3) for Advanced Research Applications

This guide provides an in-depth exploration of Hexadecyltrimethylammonium Bromide-d3 (CTAB-d3), a deuterated cationic surfactant. Designed for researchers, scientists, and professionals in drug development, this document moves beyond fundamental properties to deliver actionable, field-proven insights. We will explore the scientific rationale behind its applications, present detailed experimental methodologies, and ground all claims in verifiable, authoritative sources.

Section 1: Fundamental Properties of CTAB-d3

Hexadecyltrimethylammonium Bromide (CTAB) is a well-established quaternary ammonium compound with a broad spectrum of applications, most notably as a cationic surfactant. The deuterated analogue, CTAB-d3, incorporates a stable isotope label that renders it an invaluable tool in modern analytical chemistry.

Molecular Profile

The key distinction of CTAB-d3 lies in the substitution of three hydrogen atoms with deuterium on the methyl groups of the trimethylammonium head. This isotopic labeling, while chemically subtle, provides a distinct mass shift that is fundamental to its primary application.

-

Chemical Formula: C₁₉H₃₉D₃BrN

-

Appearance: Typically a white to off-white solid powder.

-

Solubility: Readily soluble in water and alcohols.

The precise molecular weight is a critical parameter for its use in quantitative analysis.

Table 1: Comparative Molecular Weights

| Compound | Chemical Formula | Molar Mass ( g/mol ) |

| Hexadecyltrimethylammonium Bromide (CTAB) | C₁₉H₄₂BrN | 364.45 |

| This compound (CTAB-d3) | C₁₉H₃₉D₃BrN | ~367.47 |

This mass difference of approximately 3 Daltons is the cornerstone of its utility in isotope dilution mass spectrometry, allowing for clear differentiation from its non-deuterated counterpart.

Physicochemical Characteristics

CTAB-d3 shares nearly identical physicochemical properties with its hydrogenous form. As a surfactant, it self-assembles in aqueous solutions to form micelles above a specific concentration known as the Critical Micelle Concentration (CMC). The CMC for CTAB in water is approximately 1 mM. This behavior is central to its function in the synthesis of nanoparticles and as a component in DNA extraction buffers.[1]

Section 2: Core Applications in Scientific Research

The strategic incorporation of deuterium atoms into the CTAB molecule opens up advanced applications, primarily in quantitative mass spectrometry and the structural analysis of molecular assemblies.

Isotope Dilution Mass Spectrometry (IDMS): The Gold Standard for Quantification

The most prominent application of CTAB-d3 is as an internal standard for the accurate quantification of CTAB and other cationic surfactants using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The underlying principle of IDMS is to correct for variations in sample preparation and instrumental analysis, thereby ensuring a highly accurate and precise measurement.[2]

Causality Behind Experimental Choice:

-

Chemical and Physical Mimicry: CTAB-d3 is an ideal internal standard because it behaves almost identically to the analyte (CTAB) during sample extraction, chromatography, and ionization. This co-elution ensures that both compounds experience the same matrix effects and ionization suppression or enhancement.

-

Distinct Mass-to-Charge Ratio (m/z): The mass spectrometer can easily distinguish between the analyte and the internal standard due to the 3 Da mass difference, allowing for independent quantification of each.

-

Self-Validating System: By adding a known amount of CTAB-d3 to a sample at the beginning of the workflow, any loss of the analyte during subsequent steps is mirrored by a proportional loss of the internal standard. The final concentration is calculated based on the ratio of the analyte to the internal standard, effectively nullifying any experimental inconsistencies.

Experimental Workflow: Quantification of Cationic Surfactants

Caption: A typical workflow for IDMS using CTAB-d3 as an internal standard.

Detailed Protocol: Quantification of CTAB in an Environmental Water Sample

This protocol is adapted from established methods for the analysis of cationic surfactants by LC-MS/MS.[3][4]

-

Preparation of Standards and Internal Standard Solution:

-

Prepare a stock solution of non-deuterated CTAB in methanol at a concentration of 1 mg/mL.

-

From the stock solution, prepare a series of calibration standards ranging from 10 ppb to 1000 ppb in methanol.

-

Prepare a stock solution of CTAB-d3 in methanol at a concentration of 1 mg/mL. Create a spiking solution by diluting this stock to 1 µg/mL.

-

-

Sample Preparation:

-

Collect 100 mL of the water sample.

-

Spike the sample with 100 µL of the 1 µg/mL CTAB-d3 internal standard solution to achieve a final concentration of 1 ppb.

-

If necessary, perform a solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., Shim-pack XR ODS II, 100mm L x 3mm I.D. x 2.2µm).[3]

-

Mobile Phase A: 20mM Ammonium acetate in water.[3]

-

Mobile Phase B: Methanol.[3]

-

Gradient: A suitable gradient to ensure separation from matrix components while ensuring co-elution of CTAB and CTAB-d3.

-

Flow Rate: 0.45 mL/min.[3]

-

Oven Temperature: 55°C.[3]

-

-

Mass Spectrometry (MS) Conditions:

-

Interface: Electrospray Ionization (ESI) in positive mode.[3]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

CTAB: Monitor the transition of the parent ion to a specific daughter ion.

-

CTAB-d3: Monitor the corresponding transition for the deuterated compound.

-

-

Gas and Temperature Settings: Optimize nebulizing gas, drying gas, desolvation line temperature, and heat block temperature according to the instrument manufacturer's recommendations.[3]

-

-

-

Data Analysis and Quantification:

-

Integrate the peak areas for the MRM transitions of both CTAB and CTAB-d3.

-

For each calibration standard, calculate the ratio of the peak area of CTAB to the peak area of CTAB-d3.

-

Construct a calibration curve by plotting these ratios against the known concentrations of the CTAB standards. The curve should be linear with a correlation coefficient (R²) greater than 0.999.[4]

-

Calculate the peak area ratio for the unknown sample and determine its concentration from the calibration curve.

-

Probing Supramolecular Structures: SANS and NMR

The deuterium label in CTAB-d3 serves as a powerful tool in advanced spectroscopic and scattering techniques for elucidating the structure and dynamics of micelles.

-

Small-Angle Neutron Scattering (SANS): In SANS, neutrons are scattered by atomic nuclei. Hydrogen and deuterium have significantly different neutron scattering lengths, which allows for "contrast variation." By using deuterated CTAB-d3 in a hydrogen-based solvent (or vice-versa), researchers can selectively "highlight" or "mask" different parts of a micellar system. This technique is invaluable for studying the solubilization of molecules within micelles and understanding the precise location and conformation of guest molecules.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the signals from the hydrogen atoms in a standard surfactant can be overwhelming and can obscure the signals from a molecule of interest interacting with the micelle. By using deuterated CTAB-d3, the interfering proton signals from the surfactant are eliminated, allowing for a clearer observation of the guest molecule's NMR spectrum. This provides detailed information about the binding interactions and the local environment of the molecule within the micelle.[6]

Section 3: Practical Considerations

Sourcing and Quality Control

CTAB-d3 is a specialized reagent and should be procured from reputable chemical suppliers that provide a comprehensive Certificate of Analysis (CofA).

Table 2: Key Quality Parameters

| Parameter | Recommended Specification | Rationale |

| Isotopic Purity | ≥98% | Ensures a distinct mass signal and minimizes interference from partially deuterated or non-deuterated species. |

| Chemical Purity | >98.0% | Reduces the risk of co-eluting impurities that could interfere with the analysis. |

Safety, Handling, and Storage

CTAB-d3 should be handled with the same precautions as its non-deuterated counterpart.

-

Hazard Identification: CTAB is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation and damage to organs through prolonged or repeated exposure.[7][8]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety glasses with side shields, and a lab coat when handling the solid material or its solutions.[7]

-

Handling: Use in a well-ventilated area. Avoid creating dust. Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a powerful and versatile tool for the modern researcher. Its primary utility as an internal standard in isotope dilution mass spectrometry provides a robust and self-validating method for accurate quantification, a critical requirement in both industrial and environmental analysis. Furthermore, its application in advanced spectroscopic techniques like SANS and NMR offers deeper insights into the complex world of supramolecular chemistry. By understanding the fundamental principles behind its use and adhering to meticulous experimental protocols, scientists can fully harness the analytical advantages conferred by this deuterated compound.

References

-

Shimadzu. Simultaneous analysis of cationic, anionic and neutral surfactants from different matrices using LC/MS/MS. [Link]

-

Shimadzu. Simultaneous analysis of cationic, anionic and neutral surfactants from different matrices using LC-MS/MS IMSC 2012 PTh. [Link]

-

ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]

-

ACS Publications. Small-Angle Neutron Scattering Study of PEO−PPO−PEO Micelle Structure in the Unimer-to-Micelle Transition Region | Langmuir. [Link]

-

OSTI.gov. Guideline on Isotope Dilution Mass Spectrometry. [Link]

-

ResearchGate. Clean synthesis of ethyl α-cyanocinnamates catalyzed by hexadecyltrimethylammonium bromide in aqueous media. [Link]

-

ResearchGate. Structure of pure SDS and DTAB micelles in brine determined by small-angle neutron scattering (SANS). [Link]

-

Shimadzu. Analysis of Surfactants Using Quadrupole Time-of-Flight LC-MS. [Link]

-

ResearchGate. Analysis of Surfactants: Part I. [Link]

-

White Rose University Consortium. Analytical Methods for the Determination of Surfactants in Surface Water. [Link]

-

MDPI. NMR Study of Surfactant Micelle Shape Transformation with Concentration. [Link]

-

Nittoseiko Analytech. Quantitative determination of cationic surfactant. [Link]

-

Semantic Scholar. NMR and MD Simulations of Non-Ionic Surfactants. [Link]

-

ACS Publications. Contrast Variation Small-Angle Neutron Scattering Study of Solubilization of Perfumes in Cationic Surfactant Micelles | Langmuir. [Link]

-

ResearchGate. (PDF) Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. [Link]

-

Wikipedia. Cetrimonium bromide. [Link]

-

Ivan Huc. Gemini surfactants: studying micellisation by 1H and 19F NMR spectroscopy. [Link]

-

Waters. Identification of Surfactants by Electrospray Liquid Chromatography-Mass Spectrometry Introduction. [Link]

-

Indian Academy of Sciences. Small-angle neutron scattering from micellar solutions. [Link]

-

ScienceDirect. Isotope dilution mass spectrometry as an independent assessment method for mass measurements of milligram quantities of aqueous. [Link]

-

MDPI. Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy. [Link]

-

PubMed. A small-angle neutron scattering study of sodium dodecyl sulfate-poly(propylene oxide) methacrylate mixed micelles. [Link]

-

Science.gov. hexadecyltrimethylammonium bromide ctab: Topics by Science.gov. [Link]

-

ResearchGate. NMR spectroscopy of micelles and related systems | Request PDF. [Link]

Sources

- 1. Cetrimonium bromide - Wikipedia [en.wikipedia.org]

- 2. resolvemass.ca [resolvemass.ca]

- 3. shimadzu.com [shimadzu.com]

- 4. lcms.cz [lcms.cz]

- 5. pubs.acs.org [pubs.acs.org]

- 6. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]

- 7. lcms.cz [lcms.cz]

- 8. Hexadecyltrimethylammonium bromide for synthesis 57-09-0 [merckmillipore.com]

Isotopic labeling of Hexadecyltrimethylammonium Bromide

An In-Depth Technical Guide to the Isotopic Labeling of Hexadecyltrimethylammonium Bromide (CTAB)

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the isotopic labeling of Hexadecyltrimethylammonium Bromide (CTAB). We will move beyond simple procedural lists to explore the foundational principles, strategic synthetic considerations, rigorous analytical validation, and high-impact applications of labeled CTAB variants. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: Why Label a Surfactant?

Hexadecyltrimethylammonium Bromide, commonly known as CTAB, is a cationic quaternary ammonium surfactant with the structural formula [(C₁₆H₃₃)N(CH₃)₃]Br.[1] Its amphiphilic nature makes it indispensable in a wide array of applications, from the synthesis of gold nanoparticles and mesoporous silica to its role as a key component in DNA extraction buffers.[1][2][3][4]

While standard CTAB is sufficient for many of these uses, its true potential as a molecular probe is unlocked through isotopic labeling. Isotopic labeling is a technique where one or more atoms in a molecule are substituted with one of their isotopes (e.g., replacing hydrogen ¹H with deuterium ²H, or ¹²C with ¹³C).[5] This substitution creates a molecular "tag" that, while chemically almost identical to the unlabeled parent, possesses a unique physical signature detectable by advanced analytical techniques.[6] Labeling CTAB allows researchers to track, quantify, and characterize its behavior and interactions within complex systems with unparalleled precision, effectively making specific parts of a molecular assembly "visible" or "invisible" on demand.

Foundational Principles of Isotopic Labeling

The decision to undertake an isotopic labeling project is driven by the specific experimental question. The choice of isotope and the subsequent analytical method are intrinsically linked.

The Strategic Choice of Isotope

The most common stable isotopes used for labeling organic molecules like CTAB are Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N).[5][6] Each offers distinct advantages depending on the research goal.

| Isotope | Natural Abundance | Key Advantages | Primary Analytical Techniques | Considerations |

| ²H (Deuterium) | ~0.015% | - Large change in neutron scattering length compared to ¹H. - Relatively inexpensive labeled precursors. - Significant mass change for MS detection. | Small-Angle Neutron Scattering (SANS), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS) | Can sometimes exhibit minor kinetic isotope effects. Synthesis may require specialized deuterated reagents. |

| ¹³C | ~1.1% | - Excellent for NMR due to its spin I=1/2 property. - Provides specific carbon backbone information. - Less likely to alter chemical behavior than ²H. | Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS) | Higher cost of labeled starting materials. Smaller relative mass change compared to ²H. |

| ¹⁵N | ~0.37% | - Ideal for probing the quaternary ammonium headgroup. - Spin I=1/2 nucleus suitable for NMR. | Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS) | High cost and limited availability of labeled precursors (e.g., ¹⁵N-trimethylamine). |

Core Analytical Methodologies

The utility of labeled CTAB is realized through techniques capable of differentiating isotopes.

-

Mass Spectrometry (MS): This technique separates ions based on their mass-to-charge ratio. It is the definitive method for confirming the successful incorporation of an isotope by detecting the corresponding increase in the molecule's mass.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR detects the magnetic properties of atomic nuclei. By labeling specific sites, researchers can simplify complex spectra, resolve overlapping signals, and directly probe the local environment and dynamics of the labeled atom.[7]

-

Small-Angle Neutron Scattering (SANS): SANS is a powerful technique for analyzing the structure of materials on the nanometer to micrometer scale. It relies on the vast difference in neutron scattering length between hydrogen and deuterium.[8] This difference is the cornerstone of the "contrast matching" technique, a primary application for deuterated CTAB.[9]

Synthetic Strategies for Labeled CTAB

The synthesis of isotopically labeled CTAB requires careful planning and execution, starting from a labeled precursor. The general reaction for forming CTAB is the quaternization of an amine:

C₁₆H₃₃Br + N(CH₃)₃ → [C₁₆H₃₃N(CH₃)₃]⁺Br⁻

To create a labeled product, either the hexadecyl bromide or the trimethylamine must contain the desired isotope.

Synthesis of Headgroup-Deuterated CTAB (CTAB-d₉)

Labeling the three methyl groups of the headgroup with deuterium is a common and highly useful strategy, particularly for SANS studies. The synthesis is a two-step process starting from cetylamine.[10]

-

Methylation: Dissolve cetylamine (1 equivalent) in methanol containing sodium hydroxide (NaOH, ~5 equivalents). Cool the mixture to 0 °C.

-

Slowly add methyl-d₃ iodide (CD₃I, >3 equivalents) to the cooled mixture.

-

Solvent Removal: Evaporate the methanol under vacuum. Use chloroform to azeotropically remove any remaining traces of methanol.

-

Purification: Evaporate the solvent from the collected eluent. Recrystallize the resulting solid CTAB-d₉ from acetone to achieve high purity.[10]

-

Why use Cetylamine? It provides the C₁₆ alkyl chain and the primary nitrogen atom, which is then exhaustively methylated.

-

Why Methyl-d₃ Iodide? This is the source of the deuterium label. Iodide is an excellent leaving group, facilitating the Sₙ2 reaction.

-

Why Anion Exchange? The initial synthesis yields the iodide salt. Many applications and historical data are based on the bromide salt, so this step ensures consistency and desired counter-ion properties.

Synthesis of Chain-Labeled [1-¹³C]CTAB

Labeling the alkyl chain, for instance at the C1 position, provides a probe deep within the hydrophobic core of the micelle. This synthesis can be adapted from radiolabeling procedures, substituting the radioisotope with a stable one.[11]

-

Esterification: Convert [1-¹³C]hexadecanoic acid to its corresponding methyl ester using standard methods (e.g., Fischer esterification with methanol and a catalytic amount of sulfuric acid).

-

Reduction: Reduce the methyl [1-¹³C]hexadecanoate to [1-¹³C]hexadecan-1-ol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

-

Bromination: Convert the [1-¹³C]hexadecan-1-ol to 1-bromo-[1-¹³C]hexadecane using a reagent such as phosphorus tribromide (PBr₃).

-

Quaternization: React the 1-bromo-[1-¹³C]hexadecane with an excess of trimethylamine in a polar aprotic solvent (e.g., acetonitrile) in a sealed pressure vessel with heating to form the final product.

-

Purification: Purify the resulting [1-¹³C]CTAB by recrystallization.

-

Why a Multi-Step Process? Direct conversion of the carboxylic acid is not feasible. The transformation through the alcohol and bromide provides a standard, high-yield pathway to the alkyl halide needed for the final quaternization step.[11]

-

Why Trimethylamine? This provides the quaternary ammonium headgroup. Using the amine directly in the final step is more efficient than building it on the chain.

Analytical Validation: A Self-Validating System

Successful synthesis must be confirmed with rigorous analytical validation. This ensures the label has been incorporated as intended and that the material is chemically pure.

Mass Spectrometry for Isotopic Enrichment

MS is the first and most crucial validation step. It confirms the mass increase corresponding to the incorporated isotopes.

| Labeled Species | Isotope(s) | Expected Mass Increase (Da) | Expected Monoisotopic Mass (C₁₉H₄₂N⁺ cation) |

| Unlabeled CTAB | - | 0 | 284.3312 |

| CTAB-d₉ | 9 x ²H | +9.056 | 293.3875 |

| [1-¹³C]CTAB | 1 x ¹³C | +1.003 | 285.3345 |

| [¹⁵N]CTAB | 1 x ¹⁵N | +0.997 | 285.3282 |

-

Sample Preparation: Prepare dilute solutions (~1 mg/mL) of both the unlabeled starting material and the final labeled product in a suitable solvent like methanol.

-

Analysis: Infuse the samples directly into an electrospray ionization (ESI) high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Data Interpretation: Acquire spectra in positive ion mode. Identify the peak corresponding to the [C₁₆H₃₃N(CH₃)₃]⁺ cation. Compare the mass of the labeled product to the unlabeled standard. The observed mass shift must match the theoretical value within the instrument's mass accuracy tolerance (typically <5 ppm).

NMR Spectroscopy for Positional Verification

While MS confirms if the label is present, NMR confirms where it is.

-

For CTAB-d₉: In the ¹H NMR spectrum, the large singlet corresponding to the nine N-methyl protons (~3.1 ppm) should be nearly absent. Conversely, a ²H NMR spectrum will show a signal at this chemical shift, confirming deuteration at the headgroup.

-

For [1-¹³C]CTAB: In the ¹³C NMR spectrum, the signal for the C1 carbon (~67 ppm) will be dramatically enhanced. Furthermore, one can observe ¹³C-¹⁴N coupling and potentially ¹³C-¹H coupling patterns that confirm the label's position.

Advanced Applications of Labeled CTAB

The effort of synthesizing labeled CTAB is rewarded by its utility in solving complex research problems.

The Power of Contrast Matching in SANS

A primary application for deuterated CTAB is in Small-Angle Neutron Scattering (SANS) to study the structure of macromolecules solubilized in micelles.[9] The principle is called contrast matching. Because hydrogen and deuterium scatter neutrons so differently, one can prepare a solvent (a specific mixture of H₂O and D₂O) and a micelle (a specific mixture of H-CTAB and D-CTAB) that have the exact same neutron scattering length density (SLD).[9][12]

Under these "contrast-matched" conditions, the micelles become completely invisible to the neutrons.[13] If a non-deuterated protein is embedded in these invisible micelles, the only scattering signal that is detected comes from the protein itself. This allows for the direct determination of the protein's size, shape, and conformation without any interfering signal from the much larger surfactant assembly.[9]

Probing Surfactant Dynamics with Solid-State NMR

Isotopic labeling is essential for studying the molecular dynamics of surfactant assemblies. A study using solid-state ²H NMR on bulk CTAB-d₉ revealed a complex hierarchy of motions in the headgroup.[10] By analyzing the NMR lineshape over a range of temperatures, researchers identified distinct motional processes:

-

Fast rotation of the methyl-d₃ groups around their N-C axes.

-

Three-fold jumps of the entire headgroup around the C-N axis.

-

At higher temperatures, 180° flips and eventually full rotation of the entire CTAB molecule about its long hydrocarbon axis.[10]

This level of dynamic detail would be impossible to obtain without the site-specific probe provided by deuterium labeling.

Conclusion

Isotopically labeled Hexadecyltrimethylammonium Bromide is a sophisticated molecular tool that transforms a common surfactant into a precision probe for structural biology and materials science. Through strategic synthesis of deuterated, ¹³C-, or ¹⁵N-enriched variants, researchers can gain unprecedented insights into micellar structures, the conformation of embedded proteins, and the intricate dynamics of self-assembled systems. The combination of targeted synthesis, rigorous MS and NMR validation, and advanced analytical techniques like SANS provides a robust and reliable framework for cutting-edge scientific discovery.

References

-

ResearchGate. (n.d.). Synthesis and Self-Assembly of Cetyltrimethylammonium Bromide-Capped Gold Nanoparticles. Retrieved from [Link]

-

Wikipedia. (2023). Isotopic labeling. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Synthesis of MSN-NH2. Retrieved from [Link]

-

MDPI. (2022). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Retrieved from [Link]

-

PubMed. (2021). Synthesis of cetyl trimethyl ammonium bromide (CTAB) capped copper oxide nanocubes for the remediation of organic pollutants using photocatalysis and catalysis. Retrieved from [Link]

-

Wikipedia. (2023). Cetrimonium bromide. Retrieved from [Link]

-

NanoHybrids. (n.d.). Ask an Expert: Why is CTAB used in gold nanorod synthesis?. Retrieved from [Link]

-

ACS Publications. (2018). Dynamics of Cetyltrimethylammonium Bromide Head Groups in Bulk by Solid-State Deuterium NMR Spectroscopy. Retrieved from [Link]

-

PubMed Central. (2011). Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS: very high positive mass defects of alkylamine ions provide powerful diagnostic tools for identification and structural elucidation. Retrieved from [Link]

-

PubMed. (2013). Use of stable isotope labeling technique and mass isotopomer distribution analysis of [(13)C]palmitate isolated from surfactant disaturated phospholipids to study surfactant in vivo kinetics in a premature infant. Retrieved from [Link]

-